9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]-9H-CARBAZOLE DIHYDROCHLORIDE involves multiple stepsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]-9H-CARBAZOLE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the piperazine ring, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can be used to modify the carbazole core, affecting its electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced forms of the carbazole core .
Scientific Research Applications
9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]-9H-CARBAZOLE DIHYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sigma receptor interactions and their implications in drug design.
Biology: The compound is utilized in research on neurotransmitter systems, particularly in understanding the role of sigma receptors in modulating dopamine and serotonin pathways.
Mechanism of Action
The primary mechanism of action of 9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]-9H-CARBAZOLE DIHYDROCHLORIDE involves its interaction with sigma receptors. These receptors are involved in modulating neurotransmitter release and have been implicated in various neurological and psychiatric conditions. By antagonizing sigma receptors, the compound can alter the activity of dopamine and serotonin pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another sigma receptor antagonist used in the treatment of schizophrenia.
Imipramine: A tricyclic antidepressant that also interacts with sigma receptors.
Ketamine: An anesthetic with sigma receptor activity, used in both clinical and research settings.
Uniqueness
What sets 9-[3-(CIS-3,5-DIMETHYL-1-PIPERAZINYL)PROPYL]-9H-CARBAZOLE DIHYDROCHLORIDE apart is its high specificity for sigma receptors and its potential for treating a wide range of neurological and psychiatric disorders. Its unique structure allows for selective interaction with sigma receptors, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRZGHGYMUSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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